

Synthesis of 2-Nonoxyethanol: An Experimental Protocol

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Compound of Interest

Compound Name: Acetic acid;2-nonoxyethanol

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Introduction

2-Nonoxyethanol, also known as ethylene glycol monononyl ether, is a valuable chemical intermediate in various industrial applications, including the formulation of cleaning products, solvents, and as a precursor in the synthesis of more complex molecules. This document provides a detailed experimental protocol for the synthesis of 2-nonoxyethanol via the Williamson ether synthesis, a robust and widely used method for preparing ethers. The protocol outlines the reaction of 1-nonanol with 2-chloroethanol in the presence of a strong base.

Reaction Scheme

The synthesis of 2-nonoxyethanol is achieved through a nucleophilic substitution (SN2) reaction. In this process, the sodium salt of 1-nonanol (sodium nonoxide), formed in situ by the reaction with sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion.

Overall Reaction:

 $CH_3(CH_2)_8OH + CICH_2CH_2OH + NaOH \rightarrow CH_3(CH_2)_8OCH_2CH_2OH + NaCI + H_2O$

Experimental Protocol

This protocol details the synthesis of 2-nonoxyethanol on a laboratory scale.

Materials and Equipment:



- 1-Nonanol (Reagent grade, ≥98%)
- 2-Chloroethanol (Reagent grade, ≥99%)
- Sodium hydroxide (pellets, ≥97%)
- Toluene (Anhydrous, ≥99.8%)
- Deionized water
- Brine (saturated NaCl solution)
- · Anhydrous magnesium sulfate
- Three-neck round-bottom flask (500 mL)
- Reflux condenser
- Dropping funnel
- · Magnetic stirrer with heating mantle
- Separatory funnel (500 mL)
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a
 reflux condenser, and a dropping funnel is charged with 1-nonanol (0.2 mol, 28.85 g) and
 toluene (150 mL).
- Alkoxide Formation: The mixture is stirred and heated to 60°C. Sodium hydroxide pellets
 (0.22 mol, 8.8 g) are carefully added to the flask. The reaction mixture is stirred vigorously for
 1 hour at 60-70°C to facilitate the formation of sodium nonoxide.



- Addition of 2-Chloroethanol: A solution of 2-chloroethanol (0.2 mol, 16.1 g) in toluene (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
- Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110-120°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - The reaction mixture is cooled to room temperature.
 - Deionized water (100 mL) is added to the flask to dissolve the sodium chloride byproduct.
 - The mixture is transferred to a separatory funnel, and the organic layer is separated.
 - The agueous layer is extracted with toluene (2 x 50 mL).
 - The combined organic layers are washed with deionized water (2 x 100 mL) and then with brine (100 mL).
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure 2-nonoxyethanol. The fraction boiling at the appropriate temperature should be collected.
 While a specific boiling point under vacuum is not readily available in the literature, it is expected to be significantly lower than the estimated atmospheric boiling point.

Data Presentation



Parameter	Value
Reactants	
1-Nonanol	0.2 mol (28.85 g)
2-Chloroethanol	0.2 mol (16.1 g)
Sodium Hydroxide	0.22 mol (8.8 g)
Reaction Conditions	
Solvent	Toluene
Reaction Temperature	110-120°C (Reflux)
Reaction Time	4-6 hours
Product	
Product Name	2-Nonoxyethanol
Molecular Formula	C11H24O2
Molecular Weight	188.31 g/mol [1]
Expected Yield	70-85% (based on similar Williamson ether syntheses)
Appearance	Colorless liquid
Boiling Point (estimated)	~250-260°C at atmospheric pressure

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The structure of the synthesized 2-nonoxyethanol can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are as follows:

¹H NMR (CDCl₃, 400 MHz):

• δ 0.88 (t, 3H, J=7.0 Hz): Terminal methyl group of the nonyl chain (-CH₃).



- δ 1.20-1.40 (m, 12H): Methylene groups of the nonyl chain (-CH₂-).
- δ 1.55-1.65 (m, 2H): Methylene group β to the ether oxygen (-O-CH₂-CH₂-).
- δ 2.50 (br s, 1H): Hydroxyl proton (-OH).
- δ 3.45 (t, 2H, J=6.6 Hz): Methylene group α to the ether oxygen (-O-CH₂-CH₂-).
- δ 3.55 (t, 2H, J=4.5 Hz): Methylene group adjacent to the ether oxygen from the ethanol moiety (-O-CH₂-CH₂-OH).
- δ 3.72 (t, 2H, J=4.5 Hz): Methylene group adjacent to the hydroxyl group (-O-CH₂-CH₂-OH).

¹³C NMR (CDCl₃, 100 MHz):

- δ 14.1: Terminal methyl carbon (-CH₃).
- δ 22.7, 26.1, 29.3, 29.6, 29.7, 31.9: Methylene carbons of the nonyl chain.
- δ 61.8: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).
- δ 71.6: Methylene carbon α to the ether oxygen from the nonyl chain (-O-CH₂-).
- δ 72.5: Methylene carbon adjacent to the ether oxygen from the ethanol moiety (-O-CH₂-CH₂-OH).

Experimental Workflow Diagram

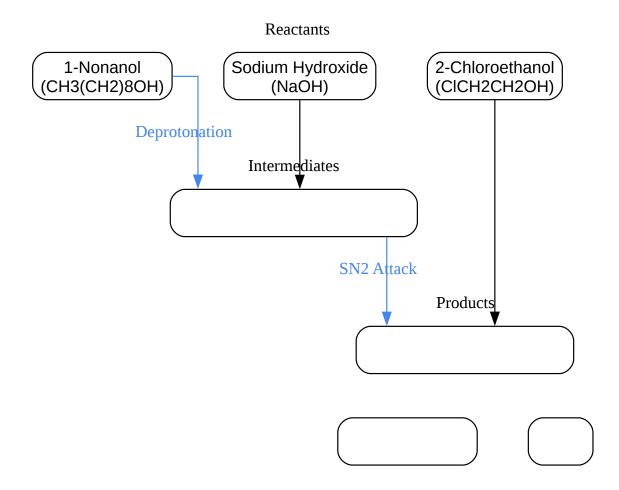




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Caption: Workflow for the synthesis of 2-nonoxyethanol.

Signaling Pathway of Williamson Ether Synthesis



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Caption: Williamson ether synthesis of 2-nonoxyethanol.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Sodium hydroxide is corrosive and should be handled with care.
- 2-Chloroethanol is toxic and can be absorbed through the skin. Avoid direct contact.
- Toluene is flammable. Keep away from ignition sources.

Conclusion

This protocol provides a comprehensive guide for the synthesis of 2-nonoxyethanol using the Williamson ether synthesis. The procedure is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. Adherence to the outlined steps and safety precautions is crucial for a successful and safe synthesis. The provided characterization data serves as a reference for product verification.

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References

- 1. 2-Nonoxyethanol | C11H24O2 | CID 94495 PubChem [pubchem.ncbi.nlm.nih.gov]
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